
2-Amino-5-(2-(5-nitro-2-furyl)vinyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential antimicrobial properties. This compound is characterized by the presence of a nitrofuran moiety and a thiadiazole ring, which contribute to its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-nitrofuran-2-carbaldehyde and thiosemicarbazide.
Formation of Intermediate: These starting materials are reacted in refluxing ethanol under acidic conditions to yield 1-((5-nitrofuran-2-yl)methylene)thiosemicarbazide.
Cyclization: The intermediate undergoes oxidative cyclization to form 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine has been extensively studied for its antimicrobial properties. It has shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Helicobacter pylori .
作用機序
The antimicrobial activity of 5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine is primarily attributed to its ability to interfere with bacterial cell wall synthesis and protein function. The nitrofuran moiety generates reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to bacterial DNA and proteins . The thiadiazole ring further enhances its binding affinity to bacterial enzymes, disrupting their normal function .
類似化合物との比較
Similar Compounds
Nitrofurantoin: Used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections and urinary catheter coating.
Uniqueness
5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine stands out due to its dual functional groups (nitrofuran and thiadiazole), which provide a synergistic effect in antimicrobial activity. This dual functionality enhances its efficacy against resistant bacterial strains compared to other nitrofuran derivatives .
特性
CAS番号 |
1020-76-4 |
|---|---|
分子式 |
C8H6N4O3S |
分子量 |
238.23 g/mol |
IUPAC名 |
5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H6N4O3S/c9-8-11-10-6(16-8)3-1-5-2-4-7(15-5)12(13)14/h1-4H,(H2,9,11)/b3-1+ |
InChIキー |
MGNMUKBSXWSYGL-HNQUOIGGSA-N |
異性体SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C2=NN=C(S2)N |
正規SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide]](/img/structure/B14169498.png)

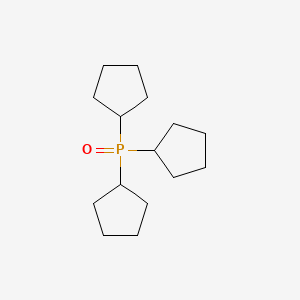

![[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B14169517.png)
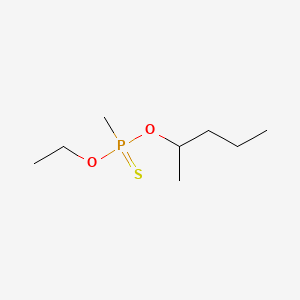
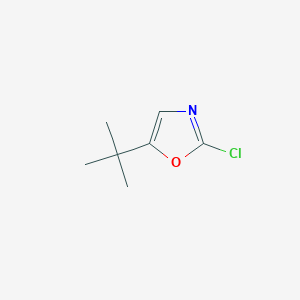
![6-bromo-N'-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B14169528.png)

![(4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione](/img/structure/B14169533.png)
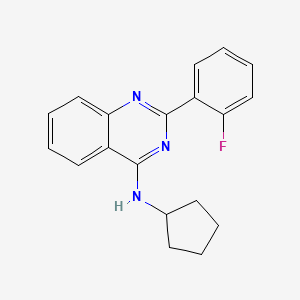
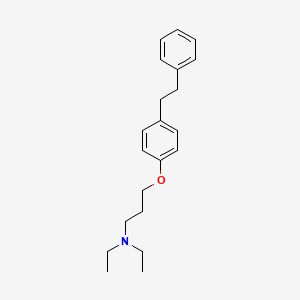

![N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide](/img/structure/B14169574.png)
